molecular formula C17H12N2 B1427009 5-Phenyl-5H-pyrido[3,2-b]indole CAS No. 1541200-53-6

5-Phenyl-5H-pyrido[3,2-b]indole

Cat. No.: B1427009
CAS No.: 1541200-53-6
M. Wt: 244.29 g/mol
InChI Key: NGQWQTGGMORPSA-UHFFFAOYSA-N
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Description

Significance of Polycyclic Nitrogen Heterocycles in Medicinal and Materials Chemistry

Polycyclic nitrogen heterocycles are a cornerstone of modern chemistry, with their diverse structures underpinning a vast array of applications in both medicinal and materials science. In medicinal chemistry, these compounds are integral to the design of numerous therapeutic agents. openmedicinalchemistryjournal.comelsevierpure.com Their rigid, three-dimensional structures allow for precise interactions with biological targets, while the presence of nitrogen atoms provides sites for hydrogen bonding and other key intermolecular forces. nih.gov This has led to their incorporation into a wide range of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory drugs. ijnrd.orgijsrtjournal.com More than 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing rings being the most prevalent. ijnrd.orgnih.gov

In the realm of materials chemistry, polycyclic nitrogen heterocycles are valued for their unique electronic and photophysical properties. These properties make them suitable for a variety of applications, including as components in organic light-emitting diodes (OLEDs), organic semiconductors, and functional dyes. acs.org The ability to tune their electronic structure through chemical modification allows for the development of materials with tailored optical and electronic characteristics. acs.org

Overview of Carboline Frameworks and their Research Prominence

Carbolines are a prominent class of polycyclic nitrogen heterocycles characterized by a pyridine (B92270) ring fused to an indole (B1671886) nucleus. The four isomeric forms—α, β, γ, and δ—are distinguished by the position of the nitrogen atom in the pyridine ring relative to the indole portion. This structural diversity gives rise to a wide spectrum of biological activities and material properties.

The carboline skeleton is found in numerous natural products, known as alkaloids, which often exhibit potent physiological effects. msu.edu In medicinal chemistry, carboline derivatives have been investigated for their potential as antitumor, antimalarial, antimicrobial, and antiviral agents. rsc.org For instance, implitapide, which contains an α-carboline moiety, has undergone clinical trials for atherosclerosis. rsc.org In materials science, carbolines are utilized as electron transport units in bipolar host materials, contributing to improved electron carrier mobility. rsc.org

Specific Context of the 5H-Pyrido[3,2-b]indole Isomer in Contemporary Investigations

The 5H-Pyrido[3,2-b]indole isomer, also known as δ-carboline, is a specific focus of contemporary research. sigmaaldrich.com Its unique structural arrangement provides a versatile platform for the development of novel compounds with specific functionalities. The phenyl substitution at the 5-position, creating 5-Phenyl-5H-pyrido[3,2-b]indole, further enhances its potential by introducing additional steric and electronic features.

This particular derivative has been a subject of synthetic and characterization studies, with researchers exploring efficient methods for its preparation. rsc.orguni-rostock.de Investigations into its chemical and physical properties, such as its melting point and spectroscopic data, contribute to a deeper understanding of its behavior and potential applications. rsc.orguni-rostock.de The study of such specific isomers is crucial for advancing the fields of medicinal chemistry and materials science, as subtle changes in molecular structure can lead to significant differences in function and efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQWQTGGMORPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Mechanistic Insights for 5 Phenyl 5h Pyrido 3,2 B Indole and Its Structural Congeners

Palladium-Catalyzed Arylamination Approaches for Pyrido[3,2-b]indole Synthesis

Palladium catalysis has become an indispensable tool in organic synthesis, particularly for the formation of carbon-nitrogen bonds. In the context of pyrido[3,2-b]indole synthesis, palladium-catalyzed arylamination reactions offer a powerful and versatile approach. These methods typically involve the cross-coupling of an appropriately substituted pyridine (B92270) precursor with an indole (B1671886) derivative, or vice versa. The efficiency and scope of these reactions have been significantly enhanced through the development of specialized ligands and reaction conditions.

Utilization of Cyclic Pyrido-benzo-iodolium Salts

A noteworthy advancement in this area is the use of cyclic diaryliodonium salts as coupling partners in metal-catalyzed reactions. For the synthesis of N-acyl carbazoles, which are structurally related to the pyrido[3,2-b]indole framework, cyclic diaryliodonium triflates have been effectively employed. beilstein-journals.org This method involves a copper(I)-catalyzed reaction with amides, providing a direct route to the desired heterocyclic structures. beilstein-journals.org The reaction proceeds via a ring-opening and intramolecular coupling cascade. beilstein-journals.org

A key advantage of this approach is the ability to generate the N-acyl carbazole (B46965) in a single step from readily available starting materials. beilstein-journals.org The process has been shown to be versatile, accommodating a range of amides and iodonium (B1229267) triflates. beilstein-journals.org Mechanistic studies have indicated that the reaction does not proceed through a 2,2'-diiodobiphenyl (B1330377) intermediate, confirming that the catalytic system directly activates the cyclic iodonium salt. beilstein-journals.org

Domino Catalytic Protocols in the Construction of Fused Pyrido[3,2-b]indole Systems

Domino reactions, also known as cascade or tandem reactions, have emerged as a highly efficient strategy in organic synthesis. These processes involve a sequence of intramolecular or intermolecular transformations where subsequent reactions are triggered by the functionality generated in the preceding step, all occurring under the same reaction conditions. nih.gov This approach offers significant advantages, including increased molecular complexity from simple starting materials, reduced waste generation, and improved atom economy. nih.gov

Palladium- and Copper-Catalyzed C-N Coupling Reactions

The synergistic use of palladium and copper catalysts has proven to be a powerful strategy for constructing complex heterocyclic systems, including those related to pyrido[3,2-b]indoles. While both metals can catalyze C-N cross-coupling reactions, they often operate through different mechanistic pathways, which can be exploited for unique reactivity. acs.org

Palladium-catalyzed C-N cross-coupling reactions are heavily influenced by the design of ancillary ligands, which play crucial roles in defining the catalyst's activity, selectivity, and substrate scope. acs.org The catalytic cycle typically involves oxidative addition, ligand exchange, and reductive elimination, operating on a Pd(0)/Pd(II) or Pd(II)/Pd(IV) manifold. acs.org

In contrast, copper-catalyzed systems often involve the N-nucleophile as a key ligand in the catalytic cycle, and the role of additional stable ancillary ligands is less critical. acs.org The generally accepted mechanism for copper-catalyzed amination involves a Cu(I)/Cu(III) catalytic cycle. acs.org

A practical application of bimetallic catalysis is the synthesis of 3-(pyridin-2-yl)indoles through a direct C-H heteroarylation of pyridines and indoles. This protocol utilizes a Pd/Cu catalytic system to couple N-methyl-activated pyridines with 1-methylindoles, demonstrating high regioselectivity and good functional group tolerance. nih.gov

Dehydrative Transformations for Pyrido[2,3-b]indole Core Formation

Dehydrative transformations represent an atom-economical and environmentally benign approach to the synthesis of heterocyclic compounds. These reactions involve the formation of a new ring system through the elimination of a water molecule.

POCl₃-Mediated Cyclizations of Spirooxindoles

A notable example of a dehydrative transformation is the phosphorus oxychloride (POCl₃)-mediated synthesis of pyrido[2,3-b]indoles from spirooxindoles. acs.orgacs.orgnih.gov This method provides an efficient route to the α-carboline skeleton. acs.org The reaction proceeds through a ring expansion of the spirooxindole's pyrroline (B1223166) ring. acs.org

The starting spirooxindoles can be readily prepared through a one-pot, three-component reaction between an isatin (B1672199), an α-amino acid (such as proline), and a dipolarophile (like phenylacetylene). acs.orgacs.org This initial 1,3-dipolar cycloaddition can be catalyzed by either copper(I) iodide or simply conducted in methanol. acs.orgacs.org The subsequent treatment of the resulting spirooxindole with POCl₃ at elevated temperatures induces an intramolecular dehydrative cyclization to afford the desired pyrido[2,3-b]indole product in good to excellent yields. acs.orgacs.org

The optimized conditions for this transformation typically involve reacting the spirooxindole with 5 equivalents of POCl₃ at 90 °C. acs.orgacs.org This protocol has been shown to be versatile, accommodating various substituents on the isatin ring as well as different terminal and activated internal alkynes and alkenes as dipolarophiles. acs.orgacs.org A free N-H group on the isatin unit is essential for the success of this transformation. acs.org

Starting SpirooxindoleReagentTemperature (°C)Yield (%)Reference
Spiro[indole-3,2'-pyrrolidine] derivativePOCl₃ (5 equiv)9086 acs.org
Substituted spirooxindolesPOCl₃90Excellent acs.org

Modular Synthetic Routes to Pyrido[3,2-b]indole Derivatives

Modular synthesis provides a powerful and flexible approach to construct complex molecules by assembling them from distinct building blocks. This strategy allows for the systematic variation of different parts of the target molecule, facilitating the rapid generation of compound libraries for various applications.

A palladium-catalyzed, multicomponent synthesis of pyrido[2,1-α]isoindoles, a related heterocyclic system, exemplifies the modular approach. rsc.org This one-pot method involves the carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo a cycloaddition with in situ generated arynes. rsc.org This process allows for the efficient and modular assembly of polysubstituted products with independent control over each building block. rsc.org

Green Chemistry Principles in Pyrido[3,2-b]indole Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of complex heterocyclic scaffolds like 5-Phenyl-5H-pyrido[3,2-b]indole and its analogs. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, thereby creating more environmentally benign synthetic routes. youtube.com

Key green chemistry strategies employed in the synthesis of pyridoindoles include the use of catalytic reactions, multicomponent reactions (MCRs), and the selection of safer solvents. Catalytic methods, particularly those employing transition metals like palladium, rhodium, and iron, are advantageous as they can facilitate reactions in small amounts and be recycled, minimizing waste compared to stoichiometric reagents. researchgate.netnih.gov For instance, Pd-catalyzed arylation has been utilized for the synthesis of δ-carbolines, the core structure of this compound. nih.gov Similarly, rhodium-catalyzed cyclization reactions provide efficient access to the pyrido[2,3-b]indole skeleton. researchgate.net Iron catalysis is also gaining traction due to its low cost, low toxicity, and environmental friendliness. wisdomlib.org

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rug.nlrsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the synthesis of indoles, showcasing a sustainable approach with mild conditions and the use of ethanol (B145695) as a benign solvent. rug.nlrsc.org

The principle of atom economy , which measures the efficiency of a chemical process in converting reactants into the final product, is a critical metric in green chemistry. primescholars.com Ideal reactions would have 100% atom economy, where all atoms from the reactants are incorporated into the desired product. primescholars.com Synthetic strategies like [4+2] cycloadditions are inherently atom-economical. rsc.orgresearchgate.net Researchers are continuously developing new synthetic pathways that maximize atom economy, such as the visible light-photocatalyzed formal (4+2) cycloaddition for the synthesis of pyrido[1,2-a]indol-6(7H)-ones. rsc.org

The choice of solvent is another crucial aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Efforts are being made to replace them with safer alternatives like water, ethanol, or to perform reactions under solvent-free conditions. rug.nlrsc.org For example, the synthesis of certain pyrido[1′,2′:2,3] youtube.comnih.govprimescholars.comtriazino[5,6-b]indole derivatives has been achieved in ethanol, a greener solvent. acs.org

Furthermore, energy efficiency is addressed by developing reactions that proceed at ambient temperature and pressure, often facilitated by novel catalytic systems or technologies like microwave-assisted organic synthesis (MAOS) and visible-light photochemistry. youtube.comresearchgate.netrsc.org

The following table provides a comparative overview of different synthetic strategies for pyrido[3,2-b]indole and its congeners, highlighting key green chemistry metrics.

Synthetic StrategyCatalyst/ReagentsSolventKey Green Aspects
Pd-catalyzed ArylationPd₂(dba)₃, Xantphos, Cs₂CO₃TolueneCatalytic approach minimizes reagent waste. nih.gov
Ugi-MCR & CyclizationFormic AcidEthanolMulticomponent reaction, use of a green solvent, mild conditions. rug.nlrsc.org
TFA-catalyzed CondensationTrifluoroacetic Acid (TFA)EthanolUse of a greener solvent. acs.org
Visible Light PhotocatalysisNot specifiedNot specifiedEnergy-efficient, mild reaction conditions. rsc.org
Metal-free CyclizationNot applicableNot specifiedAvoids the use of potentially toxic and expensive metal catalysts. researchgate.net

Molecular Structural Elucidation and Supramolecular Assembly of 5 Phenyl 5h Pyrido 3,2 B Indole Derivatives

X-ray Crystallographic Analysis of Substituted Pyrido[3,2-b]indoles

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the structural nuances of pyrido[3,2-b]indole derivatives, revealing key features of their molecular geometry and intermolecular packing.

Planarity of the Pyrido[3,2-b]indole Core

A defining characteristic of the pyrido[3,2-b]indole scaffold is its essentially planar nature. In the case of 5-benzyl-5H-pyrido[3,2-b]indole, the carboline core demonstrates remarkable planarity, with a maximum deviation of only 0.027(2) Å from the mean plane. nih.gov This planarity is a critical factor influencing the electronic properties and intermolecular interactions of the molecule. Similarly, a study on a pyridothieno[3,2-b]indole derivative revealed that the central pyridothienoindole fragment is a slightly curved plate, with the five-membered pyrrole (B145914) and thiophene (B33073) rings being particularly planar, showing a mean-square deviation from the average plane of 0.0137 Å. researchgate.net This inherent planarity is thought to be stabilized by the formation of an extended conjugation system across the fused rings. researchgate.net

The planarity of the core structure is a recurring theme among related heterocyclic systems. For instance, various derivatives of pyrido[4,3-b]indoles and pyrido[3,4-b]indoles also exhibit largely planar fused ring systems, which is often a prerequisite for their biological activity, such as intercalation with DNA or binding to enzyme active sites.

Table 1: Crystallographic Data for 5-Benzyl-5H-pyrido[3,2-b]indole

Parameter Value
Chemical Formula C₁₈H₁₄N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123 (2)
b (Å) 11.456 (2)
c (Å) 11.789 (2)
β (°) 108.45 (3)
Volume (ų) 1294.4 (4)
Z 4
Max Deviation from Planarity (Å) 0.027 (2)

Data sourced from Letessier et al., 2011. nih.gov

Intermolecular Interactions and Dimerization Patterns (e.g., π-π Stacking)

The planar nature of the pyrido[3,2-b]indole core facilitates significant intermolecular interactions, most notably π-π stacking. In the crystal structure of 5-benzyl-5H-pyrido[3,2-b]indole, molecules form centrosymmetric dimers. nih.gov These dimers are characterized by specific distances between the centroids of the aromatic rings: 3.651(2) Å between the pyridine (B92270) rings and 3.961(2) Å between the pyrrole and pyridine rings. nih.gov In this arrangement, the phenyl rings are oriented towards the adjacent molecule within the dimer. nih.gov

Beyond simple dimerization, these interactions can extend to form more complex supramolecular structures. For example, the crystal structure of a spirooxindole derivative, which also contains a heterocyclic system, is stabilized by an elaborate network of N-H···O, O-H···O, C-H···π, and π···π interactions, leading to a supramolecular assembly. researchgate.net Similarly, other related heterocyclic compounds, such as dihydrothymine (B131461) derivatives, can form two-dimensional and three-dimensional networks through various hydrogen bonds. researchgate.net In some triazino[5,6-b]indole derivatives, C-H...O and N-H...N interactions create zigzag patterns that are perpendicular to each other. researchgate.net These non-covalent interactions are crucial in determining the packing of molecules in the solid state, which in turn can influence physical properties like solubility and melting point.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of 5-phenyl-5H-pyrido[3,2-b]indole derivatives is largely dictated by the nature and orientation of the substituent at the 5-position. While the core pyrido[3,2-b]indole system is rigid and planar, the phenyl group introduces a degree of rotational freedom. The torsion angle between the plane of the phenyl group and the plane of the pyridoindole core is a key conformational parameter.

For derivatives with chiral centers, stereochemistry becomes a critical consideration. The introduction of stereocenters can lead to the formation of enantiomers or diastereomers, each potentially having distinct crystalline forms and biological activities. While the parent this compound is achiral, derivatization can readily introduce chirality. The specific stereoisomer obtained can be influenced by the synthetic route and reaction conditions.

Comprehensive Pharmacological and Biological Research on 5 Phenyl 5h Pyrido 3,2 B Indole and Analogues

Antineoplastic and Anticancer Activities of Pyrido[3,2-b]indole Compounds

Derivatives of the pyrido[b]indole structure have demonstrated notable potential as anticancer agents. nih.govnih.gov Research has explored their efficacy against a range of cancers, including breast, colon, melanoma, and pancreatic cancer. nih.govresearchgate.net Some analogues have shown potent, broad-spectrum anticancer activity, with IC50 values in the nanomolar range. nih.govresearchgate.netasianpharmtech.com The exploration of these compounds has revealed multiple mechanisms through which they exert their antineoplastic effects.

Mechanisms of Cytotoxicity and Apoptosis Induction in Tumor Cell Lines (e.g., HCT-116, MCF-7)

Pyrido[3,2-b]indole derivatives have been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including the human colorectal carcinoma cell line HCT-116 and the breast cancer cell line MCF-7. nih.govresearchgate.netresearchgate.net The induction of apoptosis, or programmed cell death, is a key mechanism for the elimination of cancer cells.

In studies involving HCT-116 cells, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a related heterocyclic core, have been shown to cause DNA damage and fragmentation, leading to apoptosis through the mitochondrial pathway. nih.gov This process involves the disruption of the mitochondrial transmembrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3. nih.gov Similarly, other heterocyclic compounds have demonstrated the ability to induce apoptosis in MCF-7 cells, as evidenced by the fragmentation and condensation of nuclei. researchgate.netresearchgate.net The anticancer effects of some compounds are linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. spandidos-publications.com

Cell LineCompound TypeObserved EffectsReference
HCT-116 Pyrido[2,3-d]pyrimidine derivativesDNA damage, apoptosis via mitochondrial pathway nih.gov
HCT-116 Aglaforbesin derivativeSelective cytotoxicity, apoptosis via caspase 3/7 activation nih.gov
MCF-7 Isoindole-derived hydrazonesDose-dependent reduction in cell viability, apoptosis researchgate.net
MCF-7 Pyrano[3,2-c]pyridine derivativesPotent suppression, robust induction of apoptosis researchgate.net
COLO 205 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6)Growth inhibition, G2/M arrest, apoptosis via mitochondrial pathway spandidos-publications.com

Targeting of Bromodomain-Containing Proteins

A significant mechanism of action for some 5H-pyrido[3,2-b]indole compounds is the inhibition of bromodomain-containing proteins, particularly those belonging to the BET (Bromodomain and Extra-Terminal domain) family, such as BRD2, BRD3, BRD4, and BRD-T. google.com These proteins are crucial regulators of gene transcription and are implicated in various diseases, including cancer. google.comnih.gov By inhibiting the binding of bromodomains to acetylated lysine (B10760008) residues on histones and other proteins, these compounds can modulate the expression of key oncogenes like c-Myc. google.comnih.gov

The inhibition of BET bromodomains by pyrido[3,2-b]indole analogues has shown therapeutic potential in treating cancers and inflammatory diseases. google.comnih.gov For instance, some inhibitors have demonstrated anti-proliferative activity in cancer cell lines by reducing c-Myc expression and arresting the cell cycle. nih.gov

Inhibition of Tubulin Polymerization and Cell Cycle Arrest (G2/M Phase)

Several pyrido[3,2-b]indole analogues exert their anticancer effects by interfering with microtubule dynamics. spandidos-publications.comnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and subsequent cell death. nih.gov

Compound/AnalogueCell LineMechanismEffectReference
6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) COLO 205Microtubule depolymerizationG2/M arrest, apoptosis spandidos-publications.com
Pyrido[3,4-b]indole derivatives Breast, colon, melanoma, pancreatic cancer cells-Selective G2/M phase arrest nih.govresearchgate.netasianpharmtech.com
Withaphysalin F Cancer cellsInhibition of microtubule polymerizationG2/M arrest, growth inhibition nih.gov
Indole (B1671886) derivatives HeLa cellsInhibition of tubulin polymerizationG2/M arrest, cell death nih.gov

Modulation of Neurotransmitter Receptors

Beyond their anticancer properties, certain pyrido[3,2-b]indole derivatives have been investigated for their ability to interact with neurotransmitter receptors, suggesting potential applications in neuroscience. nih.govnih.gov

Serotonin (B10506) Receptor Affinity (5-HT7, 5-HT6, 5-HT2C)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors that mediate a wide range of physiological and neuropsychological processes. nih.govmultispaninc.com Several subtypes, including 5-HT7, 5-HT6, and 5-HT2C, are expressed in the central nervous system and are targets for various therapeutic agents. nih.govmultispaninc.comnih.gov

Research into the pharmacological profile of pyrido[3,2-b]indole analogues has revealed affinities for these serotonin receptor subtypes. The 5-HT7 receptor is involved in processes like thermoregulation, circadian rhythm, and mood regulation. multispaninc.com The 5-HT6 receptor is exclusively expressed in the CNS and is considered a target for cognitive disorders. nih.gov The 5-HT2C receptor is implicated in the regulation of mood, appetite, and substance use disorders. nih.gov The interaction of pyrido[3,2-b]indole compounds with these receptors suggests their potential to modulate serotonergic neurotransmission.

Adrenergic Receptor Interaction (Alpha-2)

Alpha-2 (α2)-adrenergic receptors are another class of G protein-coupled receptors that are important mediators of the physiological responses to catecholamines like noradrenaline and adrenaline. nih.gov These receptors are found both pre-synaptically, where they inhibit neurotransmitter release, and post-synaptically. nih.gov

Studies on compounds with structural similarities to pyrido[3,2-b]indoles have shown interactions with α2-adrenergic receptors. For example, some imidazoline (B1206853) derivatives have demonstrated high affinity for α2-adrenoceptors. nih.gov The interaction of compounds with these receptors can lead to various physiological effects, including changes in blood pressure and heart rate. nih.gov The potential for pyrido[3,2-b]indole analogues to interact with α2-adrenergic receptors opens another avenue for their pharmacological investigation.

Histamine (B1213489) H1 Receptor Antagonism

While direct studies on the histamine H1 receptor antagonism of 5-Phenyl-5H-pyrido[3,2-b]indole are not extensively documented, research into structurally related pyridopyrimidine derivatives provides insights into the potential of this heterocyclic system to interact with histamine receptors. For instance, a series of N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones were designed based on the pharmacophoric requirements for H1-receptor antagonists. frontiersin.org These compounds demonstrated potent in vitro activity, with pA2 values ranging from 7.30 to 9.75, comparable to the standard drug cetirizine (B192768) (pA2 value of 9.40). frontiersin.org The design of these molecules, which incorporates a pyridyl ring fused to a pyrimidinone, suggests that the broader class of nitrogen-containing heterocyclic compounds, including pyridoindoles, may warrant investigation for antihistaminic properties. The lipophilic nature of classic H1 receptor antagonists and their metabolic pathways, often involving cytochrome P450-mediated oxidation, are also relevant considerations for any future development of pyrido[3,2-b]indole-based antagonists. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory activities of this compound analogues have been a subject of significant interest, particularly in the context of autoimmune diseases.

Recent research has identified 5H-pyrido[3,2-b]indole compounds as promising bromodomain inhibitors. google.com Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription. researchgate.net The BET (Bromodomain and Extra-Terminal domain) family of proteins, in particular, are key regulators of inflammatory gene expression, making them attractive targets for the treatment of autoimmune and inflammatory diseases. google.comresearchgate.net

A patent application has disclosed a series of 5H-pyrido[3,2-b]indole derivatives with the potential to inhibit the binding of bromodomains to acetylated proteins. google.com This inhibition offers a novel approach to treating a wide array of chronic autoimmune and inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. google.com The development of these compounds as bromodomain inhibitors underscores the therapeutic potential of the this compound scaffold in modulating the immune response. google.com

Furthermore, inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), such as certain novel pyrido[3,2-d]pyrimidines, have also been explored for their utility in treating cancer and inflammatory and autoimmune diseases, highlighting the broader potential of related heterocyclic systems in this therapeutic area. nih.gov

Table 1: Anti-inflammatory and Immunomodulatory Research on Pyrido[3,2-b]indole Analogues
Compound ClassTargetTherapeutic PotentialReference
5H-pyrido[3,2-b]indole derivativesBromodomains (BET family)Autoimmune and inflammatory diseases google.com
Pyrido[3,2-d]pyrimidinesHPK1Cancer, inflammatory and autoimmune diseases nih.gov

Antimicrobial Spectrum (Antifungal, Antibacterial, Antiviral, Antitubercular)

The this compound scaffold and its analogues have demonstrated a broad spectrum of antimicrobial activity, encompassing antifungal, antibacterial, antiviral, and antitubercular properties.

Studies on related heterocyclic systems have shown promising antifungal potential. For instance, derivatives of 5-chloro-6-phenyl-pyridazin-3(2H)-one exhibited good activity against various fungal strains, including G. zeae, F. oxysporum, and C. mandshurica. nih.govresearchgate.net Similarly, indole-1,2,4-triazole conjugates have shown potent antifungal activity, particularly against Candida tropicalis and Candida albicans, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 2 µg/mL. mdpi.com

The antibacterial potential of this class of compounds is also noteworthy. Indole derivatives, in general, are known to possess significant antibacterial properties. mdpi.com Specifically, 5H-pyridazino[4,5-b]indoles, an isomeric system of the target compound, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, the development of novel triazeneindole antibiotics has demonstrated high activity against multidrug-resistant MRSA strains. nih.gov

The indole nucleus is a key pharmacophore in the development of antiviral agents. nih.gov Research has shown that various indole derivatives exhibit activity against a range of viruses, including HIV and HCV. frontiersin.orgnih.gov For example, 3-indoleacetonitrile (B1196911) has been shown to be effective against Influenza A virus both in vitro and in vivo. nih.gov While direct antiviral studies on this compound are limited, the established antiviral properties of the broader indole family suggest this is a promising area for future investigation.

A significant development in the antimicrobial applications of this scaffold is the discovery of potent antitubercular agents. A novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds has been reported, with some derivatives exhibiting high activity against Mycobacterium tuberculosis H37Rv, including multidrug-resistant strains. nih.gov Specifically, the R-isomers of certain compounds displayed MIC values in the range of 0.03-0.06 μg/mL against H37Rv. nih.gov These findings highlight the potential of the 5-phenyl-pyrido framework in developing new treatments for tuberculosis. nih.govnih.gov

Table 2: Antimicrobial Spectrum of Pyrido[3,2-b]indole Analogues and Related Compounds
ActivityCompound ClassOrganism(s)Key FindingsReference
Antifungal5-chloro-6-phenyl-pyridazin-3(2H)-one derivativesG. zeae, F. oxysporum, C. mandshuricaGood in vitro activity nih.govresearchgate.net
AntifungalIndole-1,2,4-triazole conjugatesCandida tropicalis, Candida albicansMIC values as low as 2 µg/mL mdpi.com
Antibacterial5H-pyridazino[4,5-b]indolesGram-positive and Gram-negative bacteriaSignificant activity with MIC values of 15.6–31.25 µg/mL for some compounds researchgate.net
Antitubercular5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dionesMycobacterium tuberculosis H37Rv (including MDR strains)R-isomers with MICs of 0.03-0.06 μg/mL nih.gov
Antiviral3-indoleacetonitrileInfluenza A virusEffective in vitro and in vivo nih.gov

Antioxidant Properties and Oxidative Stress Mitigation

While specific studies on the antioxidant properties of this compound are not widely available, the indole nucleus itself is a component of many natural and synthetic molecules with antioxidant capabilities. nih.gov Research on other heterocyclic compounds has demonstrated the potential for this class of molecules to mitigate oxidative stress. For instance, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have been shown to possess significant antioxidant activity, with some compounds exhibiting high scavenging activity against DPPH free radicals. nih.gov The ability of these compounds to reduce the production of reactive oxygen species (ROS) further highlights their potential in combating oxidative stress-related conditions. nih.gov

Enzyme Inhibition Studies (e.g., DNA Gyrase B)

A significant area of research for pyrido[3,2-b]indole analogues has been their activity as enzyme inhibitors, particularly targeting bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated and attractive target for the development of new antibacterial agents. nih.govnih.gov

Research has led to the discovery of pyrido[2,3-b]indole derivatives that act as dual inhibitors of DNA gyrase and topoisomerase IV. nih.gov By modifying a chemical scaffold that initially only had Gram-positive activity, researchers were able to develop compounds with potent activity against a range of multidrug-resistant Gram-negative pathogens. nih.gov This was achieved by fine-tuning the physicochemical properties of the molecules to enhance their penetration of the bacterial double membrane and evade efflux pumps. nih.gov The bactericidal efficacy of these lead compounds has been demonstrated in animal models of infection. nih.gov

Table 3: Enzyme Inhibition by Pyrido[3,2-b]indole Analogues
Compound ClassTarget EnzymeTherapeutic ApplicationKey FindingsReference
Pyrido[2,3-b]indole derivativesDNA gyrase and Topoisomerase IVAntibacterial (Gram-negative)Potent dual inhibitors with in vivo efficacy nih.gov

Other Biological Activities (e.g., Antimalarial, Antidiabetic, Anticonvulsant, Anticholinesterase)

The versatile scaffold of this compound and its analogues has led to the exploration of a wide range of other biological activities.

Pyrido[3,2-b]indol-4-yl-amines have been synthesized and investigated for their antimalarial properties. researchgate.netnih.gov Analogues of known antimalarial drugs, amodiaquine (B18356) and chloroquine, were prepared and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netnih.gov One of the most active compounds demonstrated IC50 values of 50 nM and 38 nM against the sensitive and resistant strains, respectively, and also showed in vivo efficacy in a mouse model of malaria. researchgate.netnih.gov

While direct studies on the antidiabetic activity of this compound are lacking, research on other nitrogen-containing heterocycles has shown promise. For example, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have been identified as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov Some of these compounds exhibited greater inhibitory activity than the standard drug acarbose. nih.gov

The potential of related heterocyclic systems as anticonvulsant agents has also been investigated. A series of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which feature a pyridyl ring fused to a diazepinone, were synthesized and evaluated for their anticonvulsant activity. nih.gov These compounds showed moderate affinity for the benzodiazepine (B76468) receptor and were active in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models in mice. nih.gov

Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. Pyrido[2,3-b]pyrazine derivatives have been synthesized and shown to be potent dual inhibitors of both AChE and BChE. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds with the cholinesterase enzymes, suggesting that the pyrido-fused heterocyclic scaffold is a promising starting point for the development of new anticholinesterase inhibitors. nih.gov

Table 4: Other Biological Activities of Pyrido[3,2-b]indole Analogues and Related Compounds
ActivityCompound ClassKey FindingsReference
AntimalarialPyrido[3,2-b]indol-4-yl-aminesPotent in vitro activity against P. falciparum and in vivo efficacy researchgate.netnih.gov
Antidiabetic1,3,5-Trisubstituted-2-thioxoimidazloidin-4-onesInhibition of α-amylase and α-glucosidase nih.gov
Anticonvulsant1,3-Dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-onesActivity in scPTZ and MES seizure models nih.gov
AnticholinesterasePyrido[2,3-b]pyrazinesPotent dual inhibitors of AChE and BChE nih.gov

In Vivo Pharmacological Efficacy and Related Translational Studies

Extensive literature searches did not yield specific in vivo pharmacological efficacy data or translational studies for the compound this compound. While research has been conducted on related pyridoindole structures, the in vivo effects of this particular analogue remain to be publicly documented.

However, research into the broader class of pyridoindoles and their derivatives has shown a range of biological activities in preclinical models, suggesting potential therapeutic applications. These studies, while not directly on this compound, provide a foundation for potential future in vivo investigations of this specific compound.

For instance, a series of novel pyrido[3,4-b]indoles has demonstrated potent broad-spectrum anticancer activity in vitro against various human cancer cell lines, including those of the breast, colon, melanoma, and pancreas. nih.gov The most potent of these compounds, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, exhibited IC50 values as low as 80 nM in breast cancer cell lines. nih.gov Mechanistic studies indicated that these compounds induce a G2/M cell cycle phase arrest. nih.gov

In a different study, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov One of the most active compounds, with a 3,4,5-trimethoxyphenyl substituent, showed strong anti-proliferative activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.gov Further investigation revealed that this compound effectively arrested the cell cycle at the G2/M phase and induced apoptosis. nih.gov

Additionally, some 5H-pyridazino[4,5-b]indole derivatives have been synthesized and studied for their inotropic and platelet aggregation inhibitory activities. nih.gov Notably, 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b]indole hydrochloride was identified as an inhibitor of both PDE-IV and thromboxane (B8750289) A2 synthetase. nih.gov

While these findings highlight the potential of the broader pyridoindole scaffold, it is crucial to note that direct extrapolation of these results to this compound is not scientifically valid. The specific substitution of a phenyl group at the 5-position of the 5H-pyrido[3,2-b]indole core will significantly influence its pharmacokinetic and pharmacodynamic properties. Therefore, dedicated in vivo studies are necessary to determine the pharmacological efficacy and translational potential of this compound.

A patent has been filed for 5H-pyrido[3,2-b]indole compounds, including those with aryl substitutions, for their potential use as anticancer agents, suggesting commercial interest in the development of this class of molecules. google.com

Computational Chemistry and Structure Activity Relationship Sar Studies of 5 Phenyl 5h Pyrido 3,2 B Indole Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For the 5-Phenyl-5H-pyrido[3,2-b]indole system, docking studies have been instrumental in understanding its interactions with various biological targets.

Binding Site Analysis (e.g., Colchicine (B1669291) Binding Site on Microtubules)

A significant area of investigation for compounds with the pyrido-indole scaffold has been their interaction with tubulin, a key protein in microtubule dynamics and a validated target for anticancer drugs. nih.gov The colchicine binding site on tubulin, located at the interface of the α and β subunits, is a primary focus. nih.govscispace.com Docking studies have shown that various ligands can bind to this site, disrupting microtubule polymerization and leading to mitotic arrest in cancer cells. nih.gov

For instance, research on related indole (B1671886) derivatives has demonstrated their ability to bind to the colchicine site. nih.gov These studies reveal that specific structural features, such as a trimethoxyphenyl ring, can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues like Cys241, Leu248, and Ala317 within the binding pocket. nih.gov The indole ring itself can also participate in π-cation interactions with residues such as Lys254. nih.gov While not specific to this compound, these findings for structurally similar compounds provide a valuable framework for predicting its binding mode.

TargetBinding SiteKey Interacting ResiduesInteraction Type
TubulinColchicine Binding SiteCys241, Leu248, Ala317, Lys254, Ala180, Ser178Hydrogen Bond, Hydrophobic Interaction, π-Cation Interaction

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For compounds targeting the colchicine binding site, several key pharmacophoric features have been identified. These often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A typical pharmacophore model for colchicine binding site inhibitors (CBSIs) might consist of features such as two hydrogen bond acceptors, two hydrophobic centers, and one planar aromatic ring. researchgate.net The spatial arrangement of these features is critical for effective binding. For example, the trimethoxyphenyl moiety of colchicine and other CBSIs often occupies a specific hydrophobic pocket, while other parts of the molecule form hydrogen bonds and other interactions with the surrounding residues. scispace.com The this compound scaffold, with its aromatic rings and potential for substitution, can be readily adapted to fit these pharmacophoric requirements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that influence potency.

For the related pyrido[3,4-b]indole class of compounds, QSAR models have been successfully developed to predict their antiproliferative activity against various cancer cell lines, including colon and pancreatic cancer. nih.gov These studies have employed methods such as kernel-based partial least squares (KPLS) regression with 2D fingerprint descriptors and 3D-QSAR with pharmacophore alignment. nih.gov

The KPLS models have shown high predictive power, with coefficients of determination (R²) for the training sets often exceeding 0.9. nih.gov These models have identified that certain 2D fingerprint descriptors, like atom triplets and linear fingerprints, are particularly effective in predicting the anticancer activity of these compounds. nih.gov

A 3D-QSAR study on pyrido[3,4-b]indoles resulted in a four-point pharmacophore model consisting of one hydrogen bond donor and three ring elements. nih.gov This model successfully predicted the activity against the HCT116 colon cancer cell line and provided insights into the influence of electronic and hydrophobic effects on activity. nih.gov Such models are crucial for the lead optimization process, enabling the design of more potent anticancer agents based on the pyrido-indole scaffold.

In Silico ADMET Prediction and Druggability Assessment (General for the scaffold)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. These computational methods assess the potential of a compound to have favorable pharmacokinetic and safety profiles. For the general pyrido-indole scaffold, various in silico tools can be used to predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Studies on related heterocyclic compounds have utilized in silico ADMET prediction to evaluate their drug-likeness. nih.govresearchgate.net These predictions often involve calculating various molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are evaluated against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five.

The general this compound scaffold possesses a core structure that can be readily modified with different substituents to optimize its ADMET properties. For instance, the addition or modification of polar functional groups can influence solubility and permeability, while altering metabolic soft spots can improve metabolic stability.

Conformational Dynamics and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic interactions of a ligand-receptor complex over time. This technique complements molecular docking by offering a more realistic representation of the binding event in a dynamic environment.

MD simulations have been employed to study the stability of indole derivatives within the colchicine binding site of tubulin. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal important dynamic interactions that are not captured by static models. nih.gov For example, an MD simulation of a complex can show that the ligand remains stably bound to the active site, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation. nih.gov

The analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex during the simulation provides insights into the stability of the system and the flexibility of different regions of the protein. nih.gov For the this compound scaffold, MD simulations can be used to validate docking predictions, refine the understanding of its binding mode, and assess the impact of different substituents on the stability of the ligand-target interaction.

Computational MethodApplication for this compound SystemsKey Insights
Molecular Docking Predicting binding orientation at target sites (e.g., tubulin)Identification of key interacting residues and binding modes.
QSAR Relating chemical structure to biological activityPredicting potency of new derivatives and identifying key structural features for activity.
In Silico ADMET Assessing drug-like propertiesEvaluation of pharmacokinetic and safety profiles.
Molecular Dynamics Simulating the dynamic behavior of the ligand-receptor complexConfirming binding stability and understanding dynamic interactions.

Future Directions and Translational Research Perspectives for 5 Phenyl 5h Pyrido 3,2 B Indole Based Compounds

Development as Novel Therapeutic Agents

The pyridoindole nucleus is a well-established pharmacophore, with various isomers demonstrating significant biological activities, particularly in oncology. Analogous compounds, such as pyrido[3,4-b]indoles and pyrido[4,3-b]indoles, have shown potent anticancer effects. For instance, certain pyrido[3,4-b]indole derivatives have exhibited broad-spectrum anticancer activity with IC50 values as low as 80 nM against breast cancer cell lines nih.gov. The mechanism of action for some of these related compounds involves the inhibition of critical cellular processes, such as tubulin polymerization, leading to cell cycle arrest and apoptosis nih.gov.

Given these precedents, 5-Phenyl-5H-pyrido[3,2-b]indole and its derivatives are prime candidates for investigation as novel therapeutic agents. Future research should focus on synthesizing a library of these compounds and screening them against a panel of cancer cell lines to identify lead candidates. Mechanistic studies would then be crucial to elucidate their specific molecular targets and pathways of action.

Exploration in Materials Science (e.g., Small Molecule Semiconductor Building Blocks)

The field of organic electronics is continually searching for novel molecular structures with favorable photophysical and electrochemical properties. A closely related compound, 5-phenyl-5,10-dihydroindolo[3,2-b]indole, has been utilized as a building block for multi-resonance emitters in the development of efficient narrowband pure-green organic light-emitting diodes (OLEDs) nih.gov. This suggests that the aromatic and heterocyclic nature of this compound could endow it with semiconducting properties.

Future exploration in materials science should involve the synthesis and characterization of this compound and its derivatives to evaluate their potential as small molecule semiconductor building blocks. Key properties to investigate include their absorption and emission spectra, charge carrier mobility, and thermal stability. These studies could pave the way for their application in various organic electronic devices, such as OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Advanced Derivatization for Enhanced Potency and Selectivity

The biological activity and material properties of a core heterocyclic scaffold can be finely tuned through chemical derivatization. For related pyridoindole compounds, the introduction of various substituents on the aromatic rings has been shown to significantly impact their therapeutic efficacy. For example, in a series of pyrido[3,4-b]indoles, a 1-naphthyl group at C1 combined with a methoxy group at C6 resulted in the highest potency against a range of cancer cell lines nih.gov.

A systematic structure-activity relationship (SAR) study is a critical next step for this compound. This would involve the synthesis of a diverse array of derivatives with substitutions at various positions on the pyridoindole core and the phenyl ring. By correlating the chemical modifications with changes in biological activity or material properties, it will be possible to design and synthesize second-generation compounds with enhanced potency, selectivity, and optimized physicochemical characteristics.

Synergistic Effects in Combination Therapies

In modern oncology, combination therapies that utilize drugs with different mechanisms of action are becoming increasingly common to enhance efficacy and overcome drug resistance. Given that analogues of this compound have been shown to induce apoptosis and arrest the cell cycle, there is a strong rationale for investigating their synergistic effects with existing chemotherapeutic agents or targeted therapies nih.gov.

Future research should explore the potential of this compound derivatives in combination with other anticancer drugs. In vitro studies using various cancer cell lines can identify promising combinations, which can then be further evaluated in preclinical animal models. Such studies could lead to the development of more effective and durable cancer treatment regimens.

Preclinical and Clinical Development Outlook

The path from a promising lead compound to a clinically approved drug is long and rigorous. For this compound-based compounds, the preclinical development outlook will depend on the successful identification of derivatives with potent and selective biological activity, a clear mechanism of action, and favorable pharmacokinetic and toxicological profiles.

Should a lead candidate emerge from preclinical studies, the clinical development outlook would involve a phased approach. Phase I clinical trials would assess the safety and tolerability in a small group of patients. Subsequent Phase II and III trials would evaluate the efficacy of the drug in larger patient populations. While a speculative outlook at this early stage, the rich pharmacology of the broader pyridoindole family provides a solid foundation for optimism regarding the future translational potential of this compound derivatives.

Q & A

Q. Structural Confirmation Methodologies

  • ¹H/¹³C NMR : Peaks corresponding to aromatic protons (δ 7.3–8.6 ppm) and quaternary carbons (δ 138–160 ppm) confirm the fused heterocyclic structure. For example, in 5-butyl-2-phenyl-5H-pyrimido[5,4-b]indole, the phenyl group protons appear as multiplet signals at δ 7.44–7.55 ppm .
  • Elemental Analysis (CHN) : Validates molecular formula consistency (e.g., C₂₀H₁₉N₃ requires C: 79.70%, H: 6.35%, N: 13.94%; observed: C: 79.86%, H: 6.31%, N: 13.81%) .
  • LC-MS : Molecular ion peaks (e.g., m/z = 302 [M+H]⁺) confirm molecular weight .

How can researchers optimize reaction conditions for introducing substituents into the pyrido[3,2-b]indole core to enhance material properties for optoelectronic applications?

Advanced Research Focus
Substituent Engineering Strategies

  • Electron-Donating Groups (EDGs) : Alkyl chains (e.g., n-hexyl) or carbazole units improve solubility and charge transport in host materials for OLEDs. Suzuki-Miyaura coupling is used to attach aryl/heteroaryl groups .
  • Halogenation : Bromine at specific positions enables further functionalization via cross-coupling (e.g., Stille coupling for thiophene introduction) .

Q. Optimization Parameters

  • Catalyst Selection : Pd(OAc)₂ with XPhos ligands enhances coupling efficiency .
  • Solvent Systems : PEG-400/DMF mixtures improve reaction homogeneity for azide-alkyne cycloadditions .
  • Temperature Control : Reactions at 80–100°C balance yield and side-product formation .

What methodologies are employed to resolve contradictions in spectroscopic data during the characterization of pyrido[3,2-b]indole derivatives?

Advanced Research Focus
Data Reconciliation Techniques

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems. For example, HSQC correlates δ 9.33 ppm (¹H) with δ 160.5 ppm (¹³C) to confirm pyrimidine ring protons .
  • X-ray Crystallography : Provides definitive proof of regiochemistry in cases where NMR is ambiguous (e.g., distinguishing N-alkylation vs. C-alkylation sites) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves discrepancies between theoretical and observed molecular weights (e.g., FAB-HRMS for exact mass validation) .

How does the introduction of electron-donating/withdrawing groups affect the photophysical properties of pyrido[3,2-b]indole-based host materials in TADF OLEDs?

Advanced Research Focus
Structure-Property Relationships

  • EDGs (e.g., Carbazole) : Lower triplet energy levels (ET) via extended conjugation, improving Förster energy transfer to emitters. For example, CzCbPy exhibits a narrow ΔEₛₜ (0.15 eV), enabling efficient TADF .
  • Electron-Withdrawing Groups (EWGs) : Fluorine substitution enhances thermal stability (Tg > 150°C) and reduces aggregation-induced quenching .

Q. Performance Metrics

Host MaterialLuminance (cd/m²)External Quantum Efficiency (%)Roll-off (%)
CzCbPy12,50018.78.2
2CzCbPy15,30020.16.5

Data adapted from TADF OLED studies .

What experimental strategies are used to evaluate the antiviral potential of pyrido[3,2-b]indole analogs against neurotropic viruses?

Advanced Research Focus
In Vitro Assay Design

  • Cytopathic Effect (CPE) Reduction : Measure cell viability post-infection (e.g., WEEV/NSV-infected neuronal cells treated with 5b analog show 2-fold viability increase vs. controls) .
  • Plaque Assays : Quantify extracellular virus titers (e.g., indole 9h reduces WEEV titers by 3 log units) .
  • Chirality Studies : Enantiomer-specific activity (e.g., 9h (active) vs. 9g (inactive) in replicon assays) .

Q. Mechanistic Insights

  • Binding Affinity : Molecular docking predicts interactions with viral RNA polymerase .
  • Dose-Response Curves : EC₅₀ values (e.g., 5b: 1.2 μM) guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.